Cas no 61587-02-8 (L-Cysteine,S-methyl-N-[(phenylmethoxy)carbonyl]-)

L-Cysteine,S-methyl-N-[(phenylmethoxy)carbonyl]- structure
61587-02-8 structure
Product Name:L-Cysteine,S-methyl-N-[(phenylmethoxy)carbonyl]-
CAS No:61587-02-8
MF:C14H10ClNO3
MW:275.687102794647
CID:527477
Update Time:2026-04-29

L-Cysteine,S-methyl-N-[(phenylmethoxy)carbonyl]- Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine,S-methyl-N-[(phenylmethoxy)carbonyl]-
    • 3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid
    • AC1L6M2M
    • AC1Q5SJW
    • AR-1K3304
    • N-(benzyloxycarbonyl)-S-methyl-L-cysteine
    • n-[(benzyloxy)carbonyl]-s-methylcysteine
    • N-Benzyloxycarbonyl-S-methyl-L-cystein
    • NSC163114

Computed Properties

  • Exact Mass: 269.07225
  • Monoisotopic Mass: 269.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.285
  • Boiling Point: 481.4°Cat760mmHg
  • Flash Point: 244.9°C
  • Refractive Index: 1.574
  • PSA: 75.63
  • LogP: 2.11990

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